METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a quinoline-based derivative characterized by a methoxy-substituted quinoline core with a carbamoyl methoxy group at position 4 and a methyl ester at position 2. The compound features two methoxy groups at positions 6 and 7, contributing to its steric and electronic profile. Its synthesis typically involves functionalization of the quinoline backbone through reactions such as alkylation, amidation, or esterification. For example, analogous compounds like methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (compound 5 in ) are synthesized via reactions with primary amines in methanol .
Properties
IUPAC Name |
methyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-13-6-7-16(14(2)8-13)25-22(26)12-31-19-11-18(23(27)30-5)24-17-10-21(29-4)20(28-3)9-15(17)19/h6-11H,12H2,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAXENKBSYKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the dimethoxy and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield amine derivatives.
Scientific Research Applications
METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: (1) quinoline derivatives and (2) isoquinoline derivatives.
Table 1: Key Structural Analogs of Quinoline and Isoquinoline Derivatives
Structural and Functional Differences
Core Structure: The target compound belongs to the quinoline family, whereas analogs like 6d–6h (Table 1) are isoquinoline derivatives. Quinoline and isoquinoline differ in nitrogen placement (quinoline: N at position 1; isoquinoline: N at position 2), leading to distinct electronic and steric properties. Quinoline derivatives are often explored for antimicrobial and anticancer activities, while isoquinolines are prevalent in alkaloid synthesis .
In contrast, compound 5 () has a simpler hydroxy group at position 4, which may reduce steric hindrance but limit hydrophobic interactions . Isoquinoline derivatives (6d–6h) feature diverse substituents at position 2 (e.g., carboxylate, sulfonyl, carboxamide), which modulate solubility and metabolic stability. For example, the methylsulfonyl group in 6e increases polarity compared to the carboxamide in 6f .
Synthetic Pathways: The target compound’s synthesis likely parallels that of compound 5, involving amidation of a pre-functionalized quinoline intermediate. In contrast, isoquinoline derivatives (6d–6h) are synthesized via Pictet-Spengler cyclization or nucleophilic substitution, as described in references [52-60] .
Research Findings and Implications
- Bioactivity: While specific data on the target compound is unavailable, structurally related quinoline derivatives exhibit activity against Plasmodium falciparum (malaria) and cancer cell lines due to intercalation with DNA or inhibition of topoisomerases . Isoquinoline derivatives like 6d–6h are studied for neuropharmacological effects (e.g., dopamine receptor modulation) .
- However, the carbamoyl methoxy group in the target compound may reduce solubility compared to carboxylate or sulfonyl analogs .
Biological Activity
Methyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been widely studied for their pharmacological properties. They exhibit a range of biological activities including:
- Antitumor
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Antimalarial
The structural features of quinoline compounds often contribute to their bioactivity, making them valuable in drug design and development.
Antitumor Activity
Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines through mechanisms such as:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of topoisomerase enzymes which are crucial for DNA replication.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis. Notably:
- In vitro studies have shown efficacy against both gram-positive and gram-negative bacteria.
- Fungal strains have also been targeted effectively by similar quinoline derivatives.
Anti-inflammatory Effects
Quinoline derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This compound may reduce inflammation through:
- Inhibition of NF-kB signaling pathways.
- Decreasing the production of nitric oxide and prostaglandins.
Case Studies and Research Findings
-
Antitumor Activity in Breast Cancer Models :
A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations.Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 20 50 45 50 -
Antimicrobial Activity Against Staphylococcus aureus :
The compound was tested against Staphylococcus aureus using a disk diffusion method. The results showed a clear zone of inhibition indicating effective antimicrobial action.Concentration (mg/mL) Zone of Inhibition (mm) 10 15 25 25 50 35 -
Anti-inflammatory Study in Animal Models :
In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting potent anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
